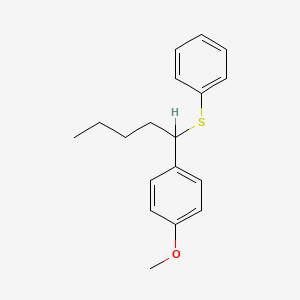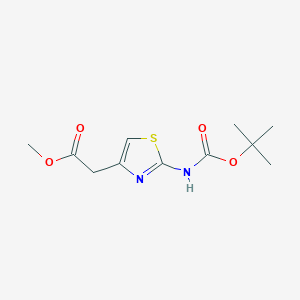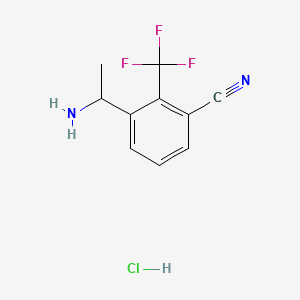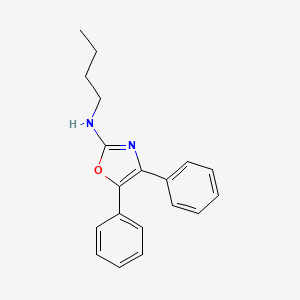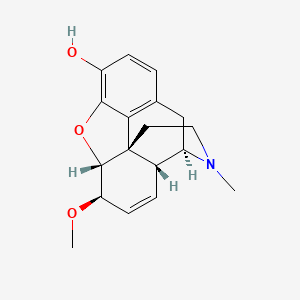![molecular formula C10H19ClN2 B13945142 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanamine is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloromethyl precursor with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine
- 2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine
- 2-(2-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine
Uniqueness
2-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanamine is unique due to its chloromethyl group, which imparts specific reactivity and allows for diverse chemical modifications
Properties
Molecular Formula |
C10H19ClN2 |
|---|---|
Molecular Weight |
202.72 g/mol |
IUPAC Name |
2-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanamine |
InChI |
InChI=1S/C10H19ClN2/c11-7-9-5-10(6-9)1-3-13(8-10)4-2-12/h9H,1-8,12H2 |
InChI Key |
ATKMHNIELHLGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CCl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


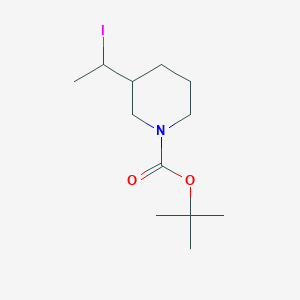
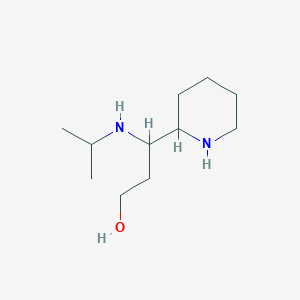

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)

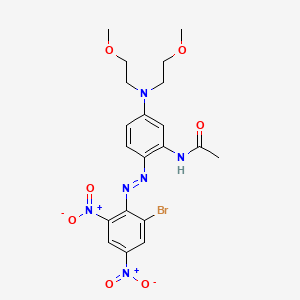
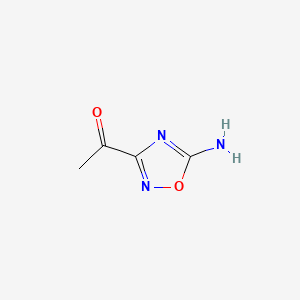
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
